1-ethyl-6-methyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
Description
This compound is a heterocyclic molecule featuring a 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 1, a methyl group at position 6, and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-3-27-11-16(18(28)15-10-12(2)4-9-17(15)27)20-25-19(26-29-20)13-5-7-14(8-6-13)21(22,23)24/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEZVSSVANMRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.
Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Final Coupling: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as the Suzuki coupling, using a boronic acid derivative and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the phenyl ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol
Major Products Formed
Quinoline N-oxides: Formed through oxidation reactions
Amine Derivatives: Formed through reduction reactions
Substituted Quinoline Derivatives: Formed through substitution reactions
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate the quinoline framework with oxadiazole moieties. The general synthetic route may include:
- Formation of the quinoline core through cyclization reactions involving appropriate substrates.
- Introduction of the oxadiazole ring , which can be achieved via condensation reactions using suitable hydrazones or amidoximes.
- Functionalization at various positions to enhance biological activity or solubility.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to 1-ethyl-6-methyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one have shown effectiveness against various bacterial strains, including:
- Mycobacterium smegmatis
- Pseudomonas aeruginosa
In particular, derivatives with electron-withdrawing groups like trifluoromethyl have been noted for enhanced activity due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The incorporation of oxadiazole moieties has been linked to improved cytotoxicity against cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Antioxidant Properties
The antioxidant potential of this compound has been investigated due to its ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases, such as neurodegenerative disorders .
Applications in Drug Development
Given its promising biological activities, this compound is being explored for various therapeutic applications:
Antimicrobial Agents
The ongoing rise of antibiotic resistance necessitates the development of new antimicrobial agents. Compounds with the quinoline and oxadiazole framework are being investigated as potential candidates for treating resistant bacterial infections.
Cancer Therapeutics
With its demonstrated anticancer activity, this compound could serve as a lead structure for developing novel anticancer drugs. Further optimization may enhance selectivity and reduce toxicity.
Neuroprotective Agents
The antioxidant properties suggest potential applications in neuroprotection. Research into formulations targeting neurodegenerative diseases could yield beneficial outcomes from this compound's use .
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in various biological assays:
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets, while the oxadiazole ring can contribute to its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with analogs sharing key structural motifs:
Core Heterocycle Comparison: 1,4-Dihydroquinolin-4-one Derivatives
- Compound A: 1-Ethyl-6-methyl-3-(4-phenyl-1,3-thiazol-2-yl)-1,4-dihydroquinolin-4-one Key Differences: Replaces the oxadiazole ring with a thiazole group. Impact: Thiazole derivatives often exhibit enhanced metabolic stability compared to oxadiazoles but may show reduced electron-withdrawing effects .
- Compound B: 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)-1,4-dihydroquinolin-4-one Key Differences: Lacks the ethyl and methyl substituents and the trifluoromethylphenyl group. Impact: The absence of trifluoromethyl reduces lipophilicity and may lower membrane permeability .
Oxadiazole-Substituted Analogs
- Compound C: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Key Differences: Features a triazole-thioether linkage instead of an oxadiazole and lacks the quinolinone core. Impact: Triazole-thioether systems are associated with stronger hydrogen-bonding interactions but may exhibit higher toxicity profiles .
Functional Group Analysis
| Group | Target Compound | Analog (Compound B) | Impact on Properties |
|---|---|---|---|
| Oxadiazole substituent | 3-[4-(Trifluoromethyl)phenyl] | 5-Phenyl | Enhanced electron-withdrawing effects, increased stability |
| Quinolinone substituents | 1-Ethyl, 6-methyl | None | Improved steric shielding and solubility |
Research Findings and Data Gaps
- Synthetic Challenges : The trifluoromethylphenyl-oxadiazole linkage likely requires precise coupling conditions, as seen in similar triazole-thioether syntheses (e.g., sodium ethoxide-mediated reactions) .
Notes
Limitations : The evidence lacks direct studies on the target compound, necessitating extrapolation from structurally related systems.
Recommendations : Experimental validation of bioactivity, DFT calculations for electronic properties, and crystallographic analysis using SHELXL are critical next steps.
Safety and Handling: No toxicity data are available; standard precautions for handling fluorinated and heterocyclic compounds should apply.
Biological Activity
The compound 1-ethyl-6-methyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial and anticancer activities.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : C19H18F3N3O2
- Molecular Weight : 373.36 g/mol
This compound features a quinoline moiety fused with an oxadiazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups and oxadiazole derivatives.
Case Study: Antibacterial Properties
A study conducted on similar oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth with low toxicity towards human cells .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-Ethyl-6-methyl... | 8 | Staphylococcus aureus |
| Trifluoromethyl derivative | 16 | Enterococcus faecalis |
The above table summarizes the effectiveness of the compound in comparison to other derivatives. The low MIC values suggest a strong potential for development as an antibacterial agent.
Anticancer Activity
The anticancer properties of similar compounds have also been explored. Research indicates that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity against Colon Carcinoma
In vitro studies on colon carcinoma cell lines (HCT-116) showed that certain oxadiazole derivatives exhibited moderate to high cytotoxicity. The results were quantified as follows:
| Compound ID | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| 4 | 50 | 18.17 |
| 10 | 25 | 24.11 |
| Vinblastine | 25 | 13.31 |
These findings suggest that the compound could be a candidate for further investigation in cancer therapeutics due to its ability to reduce cell viability significantly .
The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary studies suggest that they may inhibit macromolecular synthesis in bacteria and disrupt cellular processes in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
